molecular formula C11H13N5O B6590612 (E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one CAS No. 1144486-32-7

(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one

Cat. No.: B6590612
CAS No.: 1144486-32-7
M. Wt: 231.25 g/mol
InChI Key: KSQGCEDLPQANMB-SNAWJCMRSA-N
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Description

The compound "(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one" is a triazolopyrimidine derivative characterized by a planar [1,2,4]triazolo[1,5-a]pyrimidine core fused with a methyl group at position 7 and an (E)-configured enone system substituted with a dimethylamino group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis typically involves cyclization and isomerization reactions under controlled conditions to achieve the desired stereochemistry .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-8-9(10(17)4-5-15(2)3)6-12-11-13-7-14-16(8)11/h4-7H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQGCEDLPQANMB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC=NN12)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC2=NC=NN12)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one is a member of the triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and neuroprotective effects.

Chemical Structure

The structural formula of this compound highlights the presence of a triazole ring fused with a pyrimidine structure, contributing to its biological properties.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
3dHCT-1160.53Induces apoptosis via mitochondrial depolarization and caspase activation
CA-4HCT-1163.84Tubulin polymerization inhibitor

In vivo studies using zebrafish models showed that compound 3d effectively reduced tumor mass without toxicity to the host organism .

Antimicrobial Activity

The compound's antimicrobial potential has been explored against various pathogens. The triazolo[1,5-a]pyrimidine derivatives have shown promising activity against antibiotic-resistant strains:

PathogenMIC (µg/mL)
Enterococcus faecium8
Staphylococcus aureus>128
Escherichia coli8

These findings indicate that the compound can inhibit the growth of resistant strains and may serve as a template for developing new antibiotics .

Neuroprotective Effects

Recent research has indicated that triazolo[1,5-a]pyrimidines could also stabilize microtubules, making them potential candidates for treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies revealed that specific substitutions on the triazole ring can enhance binding affinity to tubulin:

SubstituentBinding SiteEffect
Methyl at C7Vinca siteIncreased stability of microtubules
DimethylaminoSeventh siteEnhanced neuroprotective effects

These compounds exhibited favorable pharmacokinetic properties such as brain penetration and oral bioavailability .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Anticancer Activity : A study assessed its effects on HeLa cells and reported significant reductions in cell viability at low concentrations.
  • Antimicrobial Resistance : Another investigation focused on its efficacy against vancomycin-resistant Enterococcus faecium, showing a notable reduction in bacterial load in treated samples.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of (E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one is its antimicrobial properties. Research has shown that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit potent activity against various bacterial strains, including vancomycin-resistant Enterococcus faecium (VRE). These compounds have been evaluated for their efficacy against the ESKAPE panel of bacteria, which poses significant challenges in clinical settings due to antibiotic resistance .

Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives

Compound NameActivity AgainstMIC (µg/mL)
This compoundE. faecium16
Ethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateStaphylococcus aureus32
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo-[1,5-a]pyrimidineKlebsiella pneumoniae8

Anticancer Properties

Emerging studies indicate that compounds with triazolo-pyrimidine scaffolds possess anticancer properties. The ability to inhibit specific kinases involved in cancer cell proliferation has been reported. For instance, certain derivatives have shown promise in targeting pathways associated with tumor growth and metastasis.

Case Study: In Vitro Evaluation of Anticancer Activity
A study conducted on various triazolo-pyrimidine derivatives demonstrated significant cytotoxic effects on human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using MTT assays to assess cell viability.

Table 2: Cytotoxicity Results

Compound NameCell LineIC50 (µM)
This compoundMCF-712
Ethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidineA54915

Chemical Reactions Analysis

Cyclocondensation with Heterocyclic Amines

The enaminone undergoes cyclocondensation with amines to form fused heterocycles. For example:

  • Reaction with 3-amino-5-phenyl-1,2,4-triazole in acetic acid yields 3-methyl-4-(2-phenyl- triazolo[1,5-a]pyrimidin-7-yl)furazan (65% yield) .

  • Mechanism : Nucleophilic attack by the amine at the β-position of the enaminone, followed by cyclization and aromatization .

ReactantConditionsProductYieldSource
3-amino-5-phenyl-1,2,4-triazoleAcetic acid, reflux, 8 hTriazolopyrimidine-furazan derivative65%

Reactivity with Diazonium Salts

The enaminone participates in coupling reactions with diazonium salts to form arylazo derivatives. For instance:

  • Reaction with benzenediazonium chloride produces arylazo-pyrazolo[1,5-a]pyrimidines (e.g., compound 12a ) .

  • Key Observation : The dimethylamino group enhances electron density, facilitating electrophilic substitution .

Diazonium SaltConditionsProduct TypeYieldSource
Benzenediazonium chlorideAcetic acid, NaOAc, refluxPyrazolo[1,5-a]pyrimidine70–75%

Nucleophilic Additions and Cyclizations

The α,β-unsaturated ketone moiety undergoes nucleophilic additions:

  • Reaction with hydrazonoyl chlorides yields 1,3,4-thiadiazoles (e.g., compound 15 ) .

  • Reaction with thiourea derivatives forms thieno[2,3-b]pyridines (e.g., compound 18 ) .

NucleophileConditionsProductYieldSource
Hydrazonoyl chloridesEtOH, reflux1,3,4-Thiadiazole60–68%
ThioureaAcetic acid, 80°CThieno[2,3-b]pyridine72%

Functionalization of the Ketone Group

The ketone group can be modified via alkylation or acylation:

  • Esterification : Reaction with ethyl chloroformate under basic conditions forms ethyl carboxylate derivatives (e.g., compound in ).

  • Michael Additions : The enaminone acts as a Michael acceptor, reacting with active methylene compounds (e.g., malononitrile) .

ReagentConditionsProductYieldSource
MalononitrileAcOH, 80°CPyridine-carbonitrile derivative65%

Heterocyclic Ring Expansion

The triazolopyrimidine core can undergo further functionalization:

  • Chlorination at position 5 or 7 using POCl₃ yields dichloro derivatives, enabling subsequent amination .

  • Amination with primary or secondary amines (e.g., (R)-3-methylbutan-2-amine) produces substituted analogs .

Reaction TypeConditionsProductYieldSource
ChlorinationPOCl₃, reflux5,7-Dichloro-triazolopyrimidine85%
AminationDMF, 100°C7-Amino-triazolopyrimidine78%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous triazolopyrimidine and pyrazolopyrimidine derivatives, focusing on structural features, synthetic pathways, and reported biological or chemical properties.

Triazolopyrimidine Derivatives with Varied Substituents

  • Compound 6a–d (from ): These derivatives feature a 7-(3′,4′,5′-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine scaffold substituted with benzylamino or phenylpropylamino groups. Unlike the target compound, which has a dimethylamino-enone side chain, compounds 6a–d exhibit enhanced tubulin polymerization inhibition due to their trimethoxyaryl substituents. The most active derivatives (6a–c) show IC₅₀ values in the nanomolar range, highlighting the importance of electron-donating groups on bioactivity .
  • Target Compound: The (E)-enone configuration and dimethylamino group may influence solubility and binding affinity but lack the trimethoxyphenyl moiety linked to microtubule disruption. This suggests divergent pharmacological applications compared to 6a–d .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()

  • Compounds 6, 8, 10, 11 : These isomers and derivatives share a fused pyrazolo-triazolopyrimidine core. For example, compound 10 features a 2-methyl substituent, while 11 has a 2-phenyl group. The target compound differs in its simpler triazolopyrimidine core and absence of pyrazole fusion.
  • Isomerization Behavior: reports that pyrazolo-triazolopyrimidines undergo isomerization under specific conditions (e.g., heating in acidic media). By contrast, the target compound’s (E)-configuration is stabilized by conjugation between the enone and triazolopyrimidine ring, reducing isomerization propensity .

Stereochemical Analogues ()

  • 1E,3E- vs. 1Z,3Z-1,3-Butadienes: highlights stereochemical control in triazolopyridine derivatives. The target compound’s (E)-enone system mirrors the 1E,3E configuration observed in most 1,3-butadienes, which are thermodynamically favored.

Structural and Functional Data Table

Compound Class Key Features Biological/Chemical Properties Reference
Target Compound (E)-enone, dimethylamino, 7-methyl-triazolopyrimidine Unknown bioactivity; predicted solubility enhancement
6a–d (Triazolopyrimidines) 3′,4′,5′-Trimethoxyphenyl, benzylamino substituents Tubulin inhibition (IC₅₀ < 100 nM)
Pyrazolo-triazolopyrimidines Fused pyrazole-triazole-pyrimidine core, 2-alkyl/aryl substituents Isomerization under acidic conditions
1E,3E-1,3-Butadienes Planar, conjugated dienes Stabilized stereochemistry for target interaction

Key Research Findings

  • Synthetic Flexibility : The target compound’s synthesis avoids the complexity of fused pyrazolo-triazolopyrimidines (), enabling scalable production.
  • Substituent Effects: Compared to 6a–d, the dimethylamino-enone side chain may reduce cytotoxicity while maintaining moderate target affinity, though experimental validation is needed .
  • Stereochemical Stability : The (E)-configuration resists isomerization under physiological conditions, a critical advantage for drug development .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters. For example:
  • Solvent selection : Dimethylformamide (DMF) is commonly used due to its high polarity, which facilitates cyclization reactions . Ethanol or methanol can be substituted during recrystallization to enhance purity .
  • Reaction time and temperature : reports fusion at high temperatures for 10–12 minutes, while uses prolonged heating (10 hours at 120°C). Pilot studies comparing these conditions can identify time-temperature trade-offs for yield vs. energy efficiency.
  • Catalysts : Triethylamine (TEA) in improves reaction kinetics. Testing alternative bases (e.g., pyridine) or acid catalysts (e.g., p-toluenesulfonic acid in ) may further optimize yields.
  • Purification : Recrystallization from ethanol/DMF mixtures () or cold ether () removes byproducts. Column chromatography may be necessary for complex mixtures.

Q. What spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer : A multi-technique approach is essential:
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in triazole rings, C=O at ~1700 cm⁻¹) .
  • NMR spectroscopy : 1H^1H NMR confirms substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, aromatic protons in the pyrimidine ring at δ ~7.5–8.5 ppm) . 13C^{13}C NMR distinguishes carbonyl carbons (δ ~165–175 ppm) and sp² hybridized carbons .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 533 in ) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the enone moiety, as demonstrated in for analogous triazolopyrimidines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodological Answer : SAR studies require systematic structural modifications and biological assays:
  • Substituent variation : Replace the 7-methyl group () with electron-withdrawing (e.g., Cl, CF₃) or electron-donating groups (e.g., OMe) to assess impact on bioactivity. highlights the role of trifluoromethyl groups in enhancing lipophilicity .
  • Scaffold hybridization : Fuse the triazolo[1,5-a]pyrimidine core with other heterocycles (e.g., indole in or thiadiazole in ) to probe multi-target interactions .
  • Biological assays : Test against target-specific models (e.g., antibacterial activity against Enterococcus as in or DNA interaction assays in ). Dose-response curves and IC₅₀ calculations are critical for potency comparisons .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved in stereochemical analysis?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences:
  • Dynamic NMR : Monitor temperature-dependent 1H^1H NMR shifts to detect tautomeric equilibria (e.g., enol-keto forms) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. theoretical NMR chemical shifts .
  • Single-crystal X-ray diffraction : Provides unambiguous stereochemical assignment. For example, used X-ray to confirm the envelope conformation of the dihydropyrimidine ring and near-perpendicular orientation of substituents .
  • Cross-validation : Combine NOESY (nuclear Overhauser effect spectroscopy) with XRD to reconcile solution- and solid-state structures.

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